L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 19907-59-6
VCID: VC20844287
InChI: InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3/t5-/m0/s1
SMILES: CC1(NC(CS1)C(=O)OC)C
Molecular Formula: C7H13NO2S
Molecular Weight: 175.25 g/mol

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester

CAS No.: 19907-59-6

Cat. No.: VC20844287

Molecular Formula: C7H13NO2S

Molecular Weight: 175.25 g/mol

* For research use only. Not for human or veterinary use.

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester - 19907-59-6

Specification

CAS No. 19907-59-6
Molecular Formula C7H13NO2S
Molecular Weight 175.25 g/mol
IUPAC Name methyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate
Standard InChI InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3/t5-/m0/s1
Standard InChI Key AMHPVDWIPMNOSV-YFKPBYRVSA-N
Isomeric SMILES CC1(N[C@@H](CS1)C(=O)OC)C
SMILES CC1(NC(CS1)C(=O)OC)C
Canonical SMILES CC1(NC(CS1)C(=O)OC)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester is a thiazolidine derivative characterized by specific structural features and chemical identifiers. The compound contains a five-membered thiazolidine ring with nitrogen and sulfur atoms at positions 1 and 3, respectively. It features two methyl groups at position 2 and a methyl carboxylate group at position 4, with the carbon at position 4 having R stereochemistry.

The compound is identified by the following parameters:

ParameterInformation
CAS Registry Number19907-59-6
Molecular FormulaC7H13NO2S
Molecular Weight175.25 g/mol
IUPAC Namemethyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate
Synonyms(4R)-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester; (R)-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester

The thiazolidine core structure provides rigidity while the methyl ester moiety contributes to the compound's reactivity in various chemical transformations. The defined R-stereochemistry at the 4-position is particularly important for its role in stereoselective synthesis.

Structural Representation and Chemical Descriptors

For computational chemistry and database searching, L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester can be represented using various chemical notations:

DescriptorValue
Standard InChIInChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3/t5-/m0/s1
Standard InChIKeyAMHPVDWIPMNOSV-YFKPBYRVSA-N
Isomeric SMILESCC1(NC@@HC(=O)OC)C
Canonical SMILESCC1(NC(CS1)C(=O)OC)C

These structural representations highlight the compound's unique molecular architecture, including the quaternary carbon center at position 2 with the geminal dimethyl groups and the stereocenter at position 4 .

PropertyValue
Physical StateYellow Oil
Flashpoint102.3±25.9 °C
Boiling Point245.5±35.0 °C at 760 mmHg
Polarizability18.1±0.5 10-24cm3
Density1.1±0.1 g/cm3
Vapor Pressure0.0±0.5 mmHg at 25°C

These physical characteristics influence how the compound behaves during storage and chemical reactions, making this information critical for researchers working with this material .

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble

For optimal stability and shelf-life, the compound should be stored under specific conditions:

  • Short-term storage (1-2 weeks): -4°C

  • Long-term storage (1-2 years): -20°C

Protection from light, moisture, and air is recommended to prevent degradation of this reactive compound .

Synthesis Methods

Synthetic Pathways

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester is typically synthesized through reactions involving thiazolidine derivatives. The synthesis generally begins with L-cysteine, which reacts with carbonyl compounds to form the thiazolidine ring structure. For this specific compound, the reaction with acetone creates the geminal dimethyl substitution at position 2.

The synthesis typically proceeds through one of two primary mechanisms:

  • The Schiff base intermediate pathway, where L-cysteine reacts with acetone to form an imine intermediate, followed by intramolecular cyclization via the thiol group.

  • The sulfonium ion pathway, involving the formation of a sulfonium ion intermediate that subsequently undergoes cyclization.

After forming the thiazolidine ring system, esterification of the carboxylic acid group with methanol, typically under acidic conditions, yields the methyl ester product.

Stereochemical Considerations

The stereochemistry at the 4-position of L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester is derived from the starting L-cysteine. During the cyclization process, the stereocenter of L-cysteine is maintained, resulting in the R configuration at position 4 of the thiazolidine ring (due to priority changes according to the Cahn-Ingold-Prelog system).

This stereospecific synthesis is crucial for applications requiring stereochemically pure compounds, particularly in pharmaceutical research where stereochemistry often influences biological activity.

Applications in Research and Industry

Synthetic Utility

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester serves as a valuable building block in organic synthesis due to its well-defined stereochemistry and functional groups. Key applications include:

  • Synthesis of bicyclomycin, an antibiotic with activity against Gram-negative bacteria

  • Preparation of various bioactive molecules with specific stereochemical requirements

  • Use in stereoselective reactions for the synthesis of enantiopure compounds

  • Protection of amino and thiol functionalities during complex molecule synthesis

The chiral nature of this compound makes it particularly valuable in asymmetric synthesis, where stereocontrol is essential for developing effective pharmaceutical agents .

Role in Medicinal Chemistry

The thiazolidine ring system present in L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester appears in numerous pharmaceutically active compounds. Thiazolidine derivatives have been investigated for various biological activities, including:

  • Antimicrobial properties

  • Antioxidant activities

  • Enzyme inhibition

  • Immunomodulatory effects

While L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester itself is primarily used as a synthetic intermediate, the structural insights gained from studying this compound contribute to the broader understanding of thiazolidine-based pharmaceuticals.

Research Significance and Findings

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